![molecular formula C18H17N3OS2 B2712549 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 393571-67-0](/img/structure/B2712549.png)

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

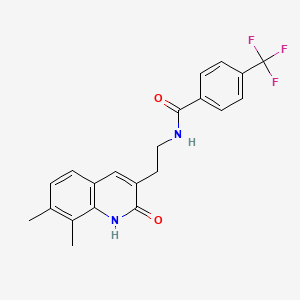

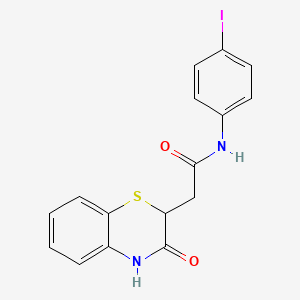

“N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound. It is not widely documented, so detailed information about this specific compound is limited1. However, it contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)22. It also contains an isopropylthio group and a thiadiazol group1.

Synthesis Analysis

The synthesis of this compound is not widely documented. However, the synthesis of similar compounds involves reactions between the corresponding amines, carboxylic acids, and isopropylthio groups34.Molecular Structure Analysis

The molecular structure of this compound is not widely documented. However, it likely contains a biphenyl group, an isopropylthio group, and a thiadiazol group51.Chemical Reactions Analysis

The chemical reactions involving this compound are not widely documented. However, similar compounds may undergo reactions typical of amides, thiols, and aromatic compounds6.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely documented. However, similar compounds may have properties typical of amides, thiols, and aromatic compounds10111213.Applications De Recherche Scientifique

Synthesis and Characterization

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and its derivatives are synthesized and characterized to investigate their chemical properties and potential as carbonic anhydrase inhibitors. These compounds are studied for their structure and inhibitory effects on human carbonic anhydrase isoenzymes, showing significant inhibitory properties against hCA-I and hCA-II isoenzymes, making them powerful inhibitors (Nurgün Büyükkıdan et al., 2013).

Anticancer Potential

Research has focused on the synthesis of novel derivatives incorporating thiazole and 1,3,4-thiadiazole moieties, evaluating their anticancer activities. Such studies reveal that certain compounds exhibit significant in vitro anticancer activity against various cancer cell lines, suggesting the potential for these compounds as therapeutic agents (S. M. Gomha et al., 2017).

Insecticidal Activity

The synthesis and evaluation of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides as a new class of insecticides demonstrate insecticidal activity against sap-feeding insect pests. This research suggests that modifications to the amide tail and aryl A-ring can lead to molecules with significant activity against pests such as aphids and whiteflies (J. D. Eckelbarger et al., 2017).

Antimicrobial and Anti-tubercular Activity

Studies on the antimicrobial and anti-tubercular activities of derivatives highlight their effectiveness against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate the potential use of these compounds in treating tuberculosis and other bacterial infections (H. Patel et al., 2019).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds show high affinity for the AT1 receptor and inhibit the angiotensin II-induced pressor response, suggesting their potential as antihypertensive agents (Y. Kohara et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not widely documented. However, similar compounds may present various hazards, depending on their specific physical and chemical properties141516.

Orientations Futures

The future directions for research on this compound are not widely documented. However, similar compounds may have potential applications in various fields, including medicine and materials science17.

Please note that this analysis is based on limited information available and may not be fully accurate or complete. For more detailed information, further research and experimental data would be needed.

Propriétés

IUPAC Name |

4-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12(2)23-18-21-20-17(24-18)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAJSKUCQMTONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)